Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-

Description

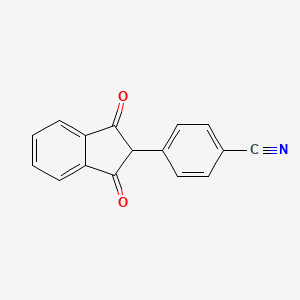

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- (CAS synonyms: 4-(1,3-dioxo-indan-2-yl)-benzonitrile; 2-(4-cyanophenyl)indane-1,3-dione) is a nitrile-substituted aromatic compound fused with a 2,3-dihydro-1H-indene-1,3-dione moiety .

Properties

CAS No. |

89447-90-5 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-(1,3-dioxoinden-2-yl)benzonitrile |

InChI |

InChI=1S/C16H9NO2/c17-9-10-5-7-11(8-6-10)14-15(18)12-3-1-2-4-13(12)16(14)19/h1-8,14H |

InChI Key |

WSRUAEWHXYSQRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Conditions

Based on patent literature and chemical databases, the following steps are commonly employed:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6-chloropyrimidine-2,4-dione intermediate | Starting materials: 6-chloropyrimidine-2,4(lH,3H)-dione; base (e.g., triethylamine); solvent (toluene) | Facilitates subsequent substitution |

| 2 | Reaction with 2-(bromomethyl)benzonitrile to form 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Triethylamine, toluene, controlled temperature (25-30°C, cooling to 0-5°C) | Nucleophilic substitution |

| 3 | Methylation of the chloro intermediate | Methylating agent: dimethyl sulfate; base: potassium carbonate; solvent: methyl isobutyl ketone; temperature: 20°C to reflux | Efficient methylation step with high yield |

| 4 | Reaction with (R)-piperidin-3-amine or its acid-addition salt | Suitable base and solvent; mild conditions | Introduces aminopiperidinyl substituent |

| 5 | Purification and crystallization of the final benzonitrile derivative | Solvents: hydrocarbons, chloro solvents, ethers, esters, polar aprotic solvents | Crystalline form-A obtained with high purity |

These steps correspond to an improved and cost-effective process developed to yield high purity Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- and its pharmaceutically acceptable salts, as detailed in patent WO2016139677A1.

Detailed Reaction Conditions and Reagent Selection

Methylation Step: Dimethyl sulfate is preferred as the methylating agent due to cost-effectiveness and safety profile compared to alternatives. The molar ratio ranges from 2.5 to 3.0 equivalents per mole of substrate. The reaction temperature is maintained between 20°C and the reflux temperature of the solvent to optimize yield and minimize impurities.

Solvent System: The solvents used span a broad range including hydrocarbons (e.g., toluene), chloro solvents (e.g., dichloromethane), ethers, esters, polar aprotic solvents (e.g., methyl isobutyl ketone), and alcohols. This flexibility allows optimization based on scale and desired purity.

Purification: Crystallization is performed by isolating the compound from suitable solvents to obtain crystalline form-A, which is preferred for pharmaceutical applications due to its stability and purity.

Alternative Routes and Intermediates

The 6-chloropyrimidine-2,4-dione and 2-(bromomethyl)benzonitrile intermediates can be synthesized by known literature methods or procured commercially. The process allows for variation in the source of (R)-piperidin-3-amine, either free base or acid-addition salts, providing flexibility in synthesis.

Analytical Data and Research Findings

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C16H10N2O2 |

| Molecular Weight | 262.26 g/mol |

| IUPAC Name | 4-(4-methyl-1,3-dioxoisoindol-2-yl)benzonitrile |

| SMILES | CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C#N |

| InChI | InChI=1S/C16H10N2O2/c1-10-3-2-4-13-14(10)16(20)18(15(13)19)12-7-5-11(9-17)6-8-12/h2-8H,1H3 |

This data confirms the identity and purity of the compound prepared by the described methods.

Yield and Purity

The improved process yields Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- with high purity suitable for pharmaceutical use. The methylation step using dimethyl sulfate significantly enhances yield and reduces impurities compared to previous methods.

Summary Table of Preparation Method Parameters

| Step | Reagent(s) | Solvent(s) | Temperature | Molar Ratio | Outcome |

|---|---|---|---|---|---|

| 1 | 6-chloropyrimidine-2,4-dione + 2-(bromomethyl)benzonitrile | Toluene | 25-30°C, cooling to 0-5°C | 1:1 | Chloropyrimidine benzonitrile intermediate |

| 2 | Dimethyl sulfate + potassium carbonate | Methyl isobutyl ketone | 20°C to reflux | 2.5-3.0 eq dimethyl sulfate | Methylated intermediate |

| 3 | (R)-piperidin-3-amine + base | Various solvents | Ambient | Stoichiometric | Final benzonitrile derivative |

| 4 | Crystallization solvents | Hydrocarbons, ethers, esters, polar aprotic | Cooling to 0-5°C | N/A | Crystalline form-A product |

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and related compounds.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key features of Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- with related compounds:

Key Research Findings

- Electronic Properties : The inden-dione moiety contributes to planar conjugation, enhancing electron-withdrawing effects. Nitrile and sulphonate substituents further modulate electronic behavior, impacting charge transport in materials .

- Stability and Solubility: Sulphonated derivatives (e.g., sodium salts) exhibit superior aqueous solubility compared to non-polar nitrile or methoxy variants, critical for dye applications .

Biological Activity

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- (CAS Number: 2510-61-4) is a compound with notable biological activity. This article explores its efficacy in various biological contexts, including its role as a potential therapeutic agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula for Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- is . The compound features a benzonitrile structure combined with a dioxo-indene moiety, which contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that Benzonitrile derivatives exhibit various biological activities, primarily due to their ability to interact with specific enzymes and cellular pathways:

- Tyrosinase Inhibition : Compounds similar to Benzonitrile have shown significant inhibition of mushroom tyrosinase, an enzyme critical in melanin production. This activity is particularly relevant for treating hyperpigmentation disorders. For example, analogs derived from similar structures demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is essential for mitigating oxidative stress in cells. Studies have shown that certain analogs can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

- Anticancer Potential : Some studies suggest that Benzonitrile derivatives may possess anticancer properties through mechanisms involving the induction of apoptosis in cancer cells. This is attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of various Benzonitrile analogs on mushroom tyrosinase activity. The results indicated that specific analogs demonstrated potent inhibition with IC50 values as low as , making them significantly more effective than traditional inhibitors .

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| Analog 3 | 1.12 | 22-fold stronger |

| Kojic Acid | 24.09 | Reference |

Antioxidant Activity Assessment

In another study assessing antioxidant capabilities, analogs of Benzonitrile were tested against DPPH and ABTS radicals. The results showed that certain analogs scavenged up to 93% of DPPH radicals, indicating strong antioxidant potential comparable to vitamin C .

Q & A

Q. Table 1: Comparison of Synthetic Methods

How is NMR spectroscopy utilized in characterizing the structure of Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-?

Basic Research Question

¹H-NMR is critical for validating structural motifs:

- Indenone Protons : Resonances between δ 7.5–8.5 ppm confirm aromatic protons in the indenone moiety.

- Benzonitrile Group : A sharp singlet near δ 4.0–4.5 ppm indicates the cyano group’s electronic environment.

- Dihydro Region : Peaks at δ 2.5–3.5 ppm correlate with methylene protons in the dihydroindenyl system.

These assignments align with related compounds, as shown in studies using ¹H-NMR for structural validation .

What computational methods are employed to predict the electronic properties and reactivity of this compound, and how do these findings guide experimental design?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides insights into:

- HOMO-LUMO Gaps : Predicts charge-transfer behavior and reactivity sites. A narrow gap (e.g., 3–4 eV) suggests high electrophilicity, guiding derivatization strategies.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions, aiding in predicting reaction pathways (e.g., nitrile group as an electron-deficient site).

- Global Reactivity Descriptors : Electrophilicity index (ω) and chemical hardness (η) quantify stability under varying conditions .

Q. Table 2: Key Computational Parameters

| Parameter | Value Range | Research Application | Reference |

|---|---|---|---|

| HOMO-LUMO gap | 3.5–4.5 eV | Reactivity prediction | |

| Electrophilicity (ω) | 1.8–2.5 eV | Stability in redox environments |

How can structural modifications enhance biological activity, as inferred from related indenone derivatives?

Advanced Research Question

- P1' Pharmacophore Modeling : Incorporating tyrosine mimics (e.g., cis-(1S)(2R)-amino-2-indanol) improves selectivity for enzyme targets, as seen in aggrecanase inhibitors .

- Fluorine Substitution : Introducing fluoro groups (e.g., 5-fluoro substitution) enhances metabolic stability and binding affinity, demonstrated in AMPA receptor modulators .

- Proteolysis-Targeting Chimeras (PROTACs) : Analogues with dioxopiperidinyl groups enable targeted protein degradation, as explored in androgen receptor inhibitors .

How should researchers address discrepancies in synthetic yields across different methods?

Data Contradiction Analysis

Yield variations arise from:

- Reaction Kinetics : Longer reflux times in intermediate synthesis improve conversion but risk side reactions .

- Purification Efficiency : Column chromatography vs. recrystallization impacts final purity and yield.

- Catalyst Use : Catalyst-free three-component reactions minimize cost but may require stoichiometric excesses .

Mitigation strategies include optimizing temperature gradients and employing orthogonal purification techniques.

What spectroscopic and crystallographic techniques resolve ambiguities in stereochemical assignments?

Advanced Research Question

- X-ray Crystallography : Resolves torsional angles (e.g., C–C–C–C = 8.7° in indenone derivatives) to confirm spatial arrangements .

- 13C-NMR : Distinguishes between keto-enol tautomers via carbonyl carbon shifts (δ 180–200 ppm).

- IR Spectroscopy : Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) validate functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.